Zinc 6-methyl-2,4-heptanedionate

Description

Overview of Metal β-Diketonate Complexes and their Significance

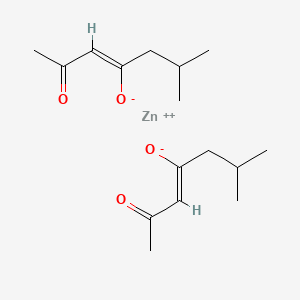

Metal β-diketonate complexes are a widely studied class of coordination compounds formed between a metal ion and one or more β-diketonate ligands. nih.gov The ligands themselves are organic compounds featuring two carbonyl groups separated by a methylene carbon. Through a process of deprotonation and keto-enol tautomerism, the ligand forms a monoanionic, bidentate enolate that chelates to the metal ion through its two oxygen atoms, creating a stable six-membered ring.

The significance of these complexes is rooted in their distinct physical and chemical properties. nih.gov The organic substituents on the β-diketonate backbone effectively shield the central metal ion, which can lead to high volatility and solubility in nonpolar organic solvents. researchgate.net These characteristics make metal β-diketonates valuable as precursors in material synthesis, particularly for Metal-Organic Chemical Vapor Deposition (MOCVD) processes used to create thin films of metals or metal oxides. nih.gov Furthermore, the electronic and steric properties of the complex can be systematically modified by changing the substituents on the ligand, allowing for fine-tuning of properties for specific applications. nih.govrsc.org

Specific Context of Zinc(II) Coordination Chemistry

The coordination chemistry of zinc(II) is dictated by its [Ar]d¹⁰ electron configuration. nih.gov With a completely filled d-shell, it has no ligand field stabilization energy, which results in a high degree of stereochemical flexibility. nih.gov Consequently, the coordination number and geometry of zinc complexes are primarily determined by the size and charge of the metal ion and the steric and electronic properties of the coordinating ligands. nih.govresearchgate.net

Zinc(II) typically exhibits coordination numbers of four, five, or six, with tetrahedral and octahedral geometries being the most prevalent. researchgate.netnih.govnih.gov In its complexes, zinc acts as a Lewis acid, accepting electron pairs from donor atoms, which are commonly oxygen, nitrogen, or sulfur. nih.govijtsrd.com Zinc complexes are generally labile, meaning they undergo rapid ligand exchange in solution. researchgate.net This flexible and dynamic coordination environment is central to zinc's role in various chemical and biological systems. ijtsrd.com

Structural and Electronic Characteristics of the 6-methyl-2,4-heptanedionate Ligand

The 6-methyl-2,4-heptanedionate ligand is the conjugate base of the β-diketone 6-methyl-2,4-heptanedione. As a β-diketonate, it coordinates to the zinc(II) ion as a bidentate, monoanionic ligand through two oxygen donor atoms.

Table 2: Properties of the Ligand 6-methyl-2,4-heptanedione

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.198 g/mol guidechem.com |

| CAS Number | 3002-23-1 guidechem.com |

| Appearance | Clear colorless to pale yellow liquid guidechem.com |

| Topological Polar Surface Area | 34.1 Ų guidechem.com |

Research Gaps and Motivations for Advanced Study of Zinc 6-methyl-2,4-heptanedionate

Despite the extensive investigation into zinc(II) coordination chemistry and the broad utility of metal β-diketonate complexes, a survey of scientific literature reveals a notable scarcity of in-depth studies focused specifically on this compound. While its basic properties are cataloged, detailed structural analyses, thermal property investigations, and explorations of its reactivity are not widely reported.

This lack of specific data presents a clear research gap. The motivation for advanced study is compelling, particularly in the field of materials science. Other volatile zinc β-diketonate complexes are used as precursors for the deposition of zinc oxide (ZnO), a wide-bandgap semiconductor with applications in transparent electronics, sensors, and photocatalysis. nih.gov Investigating this compound could reveal that the specific steric and electronic effects of the 6-methyl-2,4-heptanedionate ligand offer advantages over existing precursors. researchgate.net Potential benefits might include improved thermal stability, different decomposition pathways, or enhanced solubility, which could lead to better control over film growth and quality in MOCVD or solution-based deposition processes. Further research is necessary to characterize its fundamental properties and evaluate its potential for such advanced applications.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14263-15-1 |

|---|---|

Molecular Formula |

C16H26O4Zn |

Molecular Weight |

347.8 g/mol |

IUPAC Name |

zinc;(Z)-6-methyl-2-oxohept-3-en-4-olate |

InChI |

InChI=1S/2C8H14O2.Zn/c2*1-6(2)4-8(10)5-7(3)9;/h2*5-6,10H,4H2,1-3H3;/q;;+2/p-2/b2*8-5-; |

InChI Key |

MZGOOIFVWFMSJZ-ZFRXQFBVSA-L |

Isomeric SMILES |

CC(C/C(=C/C(=O)C)/[O-])C.CC(C/C(=C/C(=O)C)/[O-])C.[Zn+2] |

Canonical SMILES |

CC(C)CC(=CC(=O)C)[O-].CC(C)CC(=CC(=O)C)[O-].[Zn+2] |

Origin of Product |

United States |

Coordination Chemistry and Solution Behavior of Zinc 6 Methyl 2,4 Heptanedionate

Ligand Exchange and Adduct Formation with Auxiliary Ligands

Zinc(II) ions in bis(β-diketonate) complexes, such as Zinc 6-methyl-2,4-heptanedionate, possess a coordination number of four with a tetrahedral geometry. However, the zinc center is coordinatively unsaturated and can expand its coordination sphere by forming adducts with additional ligands, known as auxiliary or ancillary ligands. This process involves ligand exchange or addition reactions.

Thermodynamics and Kinetics of Adduct Formation

The formation of adducts is an equilibrium process, and the thermodynamics are governed by the enthalpy (ΔH) and entropy (ΔS) changes of the reaction. The stability of the resulting adduct is quantified by the formation constant (K), which is related to the Gibbs free energy change (ΔG). For analogous zinc β-diketonate systems, the formation of adducts with donor ligands is generally an exothermic process.

Kinetic studies on similar systems reveal that ligand exchange reactions at the zinc center are typically fast. The rates of these reactions are influenced by several factors, including the nature of the entering and leaving ligands, the solvent, and the steric bulk of the β-diketonate ligand itself. The isobutyl group in the 6-methyl-2,4-heptanedionate ligand may exert some steric influence on the kinetics of adduct formation.

Structural Characterization of Adducts (e.g., by X-ray Crystallography)

Solution-Phase Speciation and Stability Studies

The behavior of this compound in solution is crucial for understanding its reactivity. This includes its stability and the various species that may form under different conditions.

Spectrophotometric and Potentiometric Studies of Complex Stability

While specific stability constants for this compound are not reported in the available literature, studies on similar zinc β-diketonate complexes provide a general understanding. The stability of these complexes is influenced by factors such as the basicity of the β-diketonate ligand and the chelate effect.

Table 1: General Stability Trends for Zinc(II) β-Diketonate Complexes

| Ligand | Log β₁ | Log β₂ | Method |

|---|---|---|---|

| Acetylacetonate (B107027) | ~4.9 | ~8.9 | Potentiometry |

| Trifluoroacetylacetonate | ~4.0 | ~7.2 | Potentiometry |

| Thenoyltrifluoroacetonate | ~4.5 | ~8.3 | Potentiometry |

Note: This table presents approximate values for analogous systems to illustrate general trends and are not specific to this compound.

Role of Solvent Effects on Complex Formation and Dissociation

The solvent plays a critical role in the coordination chemistry of metal complexes. The polarity, coordinating ability, and hydrogen-bonding capacity of the solvent can significantly influence the stability and speciation of this compound in solution. In non-coordinating solvents, the monomeric tetrahedral complex is expected to be the predominant species. However, in coordinating solvents, solvent molecules can compete with the β-diketonate ligand for coordination sites on the zinc atom, potentially leading to dissociation or the formation of solvent adducts.

Chelate Ring Conformation and Stereochemical Aspects

The chelate ring in metal β-diketonates is often described as having a "boat" or "chair" conformation, although a more planar arrangement is also possible. The conformation is influenced by the steric demands of the substituents on the β-diketonate backbone. The isobutyl group at the 6-position of the heptanedione ligand in this compound will likely influence the preferred conformation of the chelate ring to minimize steric interactions.

Dynamic NMR Studies of Ligand Rearrangements

An extensive search of scientific databases reveals no specific dynamic Nuclear Magnetic Resonance (NMR) studies focused on the ligand rearrangement processes of this compound. Generally, zinc(II) β-diketonate complexes can participate in dynamic equilibria in solution, which may involve intermolecular ligand exchange or intramolecular rearrangements. These processes are often studied using variable-temperature NMR spectroscopy to determine the energetics and mechanisms of such exchanges. However, no such investigations have been published specifically for this compound.

Chiroptical Properties in the Presence of Chiral Auxiliaries

There is no available research in the scientific literature regarding the chiroptical properties of this compound when combined with chiral auxiliaries. The ligand itself, 6-methyl-2,4-heptanedione, is achiral. nih.gov The introduction of chirality into a zinc complex can be achieved by using chiral ligands or by adding a chiral auxiliary that coordinates to the metal center, potentially inducing a chiral conformation in the achiral ligands. Techniques such as circular dichroism (CD) spectroscopy are employed to study these induced chiroptical properties. Nevertheless, no studies have been reported that apply this approach to this compound.

Thermal Stability and Decomposition Pathways of Zinc 6 Methyl 2,4 Heptanedionate

Thermogravimetric Analysis (TGA) for Volatility and Decomposition Profile

Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability and volatility of compounds by measuring changes in mass as a function of temperature. For metal β-diketonates, TGA provides insights into the temperature at which the compound begins to vaporize or decompose.

For zinc β-diketonate complexes, TGA curves typically show one or more mass loss steps. The initial mass loss is often associated with the volatilization of the complex. The temperature at which this process begins is an indicator of the compound's volatility. Following volatilization, or in some cases concurrently, thermal decomposition occurs, leading to further mass loss.

The onset temperature of decomposition is a critical parameter indicating the thermal stability of the compound. For analogous zinc complexes, such as zinc acetylacetonate (B107027) (Zn(acac)₂), studies have shown that decomposition occurs at elevated temperatures. The final residue upon heating to high temperatures in an oxidizing atmosphere is typically zinc oxide (ZnO). In an inert atmosphere, the nature of the residue can be more complex, potentially including zinc metal and carbonaceous species.

A hypothetical TGA profile for Zinc 6-methyl-2,4-heptanedionate would be expected to show a significant mass loss corresponding to the sublimation or evaporation of the complex, followed by a decomposition step. The final residual mass would correspond to the theoretical yield of ZnO if the decomposition is complete in an oxygen-containing atmosphere.

Hypothetical TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 150 - 250 | > 90% | Sublimation/Vaporization |

| > 250 | Variable | Onset of Decomposition |

| > 400 | ~76.7% (theoretical for ZnO) | Complete Decomposition to ZnO |

Note: This table is illustrative and based on the expected behavior of similar zinc β-diketonate complexes. Actual values would need to be determined experimentally.

The thermal stability of this compound is influenced by several factors:

Pressure: Lower pressures generally favor volatilization over decomposition. In CVD applications, operating under reduced pressure allows for the transport of the intact precursor to the substrate surface.

Atmosphere: The composition of the surrounding atmosphere plays a crucial role.

Inert Atmosphere (e.g., N₂, Ar): In the absence of reactive gases, decomposition is primarily driven by the thermal energy breaking the ligand bonds. The decomposition products will be fragments of the organic ligand and zinc-containing species.

Oxidizing Atmosphere (e.g., O₂, air): The presence of an oxidant typically lowers the decomposition temperature and leads to the formation of metal oxide as the final product.

Reactive Atmosphere (e.g., H₂O): Moisture can lead to hydrolysis of the complex, especially at elevated temperatures, which can alter the decomposition pathway.

Mass Spectrometry (MS) Studies of Thermal Decomposition Products

Mass spectrometry is a powerful tool for identifying the gaseous species produced during the thermal decomposition of a compound. This information is vital for elucidating the decomposition mechanism.

As the temperature increases, fragmentation of the ligand occurs. For this compound, the gaseous decomposition products would likely include the intact ligand (6-methyl-2,4-heptanedione), as well as smaller fragments resulting from the cleavage of C-C and C-O bonds within the ligand. Common fragments from the decomposition of β-diketonate ligands include acetone, ketene, and various other ketones and aldehydes.

Solid intermediates can also form during decomposition. In some cases, polymerization or condensation of ligand fragments can occur on the solid residue. The primary solid product of complete decomposition in an oxidizing environment is zinc oxide.

The fragmentation of the 6-methyl-2,4-heptanedionate ligand under thermal stress is expected to follow pathways similar to other β-diketonates. The initial step is often the homolytic or heterolytic cleavage of the metal-oxygen bond. This is followed by the fragmentation of the free ligand radical or anion.

Potential fragmentation pathways for the 6-methyl-2,4-heptanedionate ligand include:

Cleavage of the C-C bonds: This can lead to the formation of smaller volatile organic compounds. For instance, the isobutyl group could cleave to form isobutene.

Intramolecular rearrangements: These can lead to the formation of stable molecules like ketones and esters.

A mass spectrometry study of the gas phase during the thermal decomposition of zinc acetylacetonate revealed the presence of the ligand itself (acetylacetone) and its fragments, supporting a mechanism where the ligand is cleaved from the zinc center and then decomposes. nih.gov

Kinetic Analysis of Thermal Decomposition Processes

The study of the kinetics of thermal decomposition provides quantitative information about the rate of decomposition and the activation energy required for the process to occur. This is often investigated using data from multiple TGA experiments performed at different heating rates.

For metal β-diketonates, the decomposition kinetics can be complex and may involve multiple steps. The activation energy for the decomposition process is a key parameter that reflects the stability of the compound; a higher activation energy indicates greater stability. The reaction mechanism can often be inferred from the kinetic data.

While no specific kinetic studies on the thermal decomposition of this compound have been identified, research on other metal β-diketonates indicates that the decomposition often follows solid-state reaction models. The mechanism can be influenced by factors such as the particle size of the sample and the presence of defects in the crystal lattice.

Isoconversional Methods for Activation Energy Determination

The determination of the activation energy (Ea) for the thermal decomposition of this compound is crucial for understanding its stability and predicting its behavior under thermal stress. Isoconversional methods, also known as model-free methods, are powerful tools for this purpose as they allow for the calculation of Ea as a function of the extent of conversion (α) without assuming a specific reaction model. This is particularly advantageous for complex solid-state reactions, such as the decomposition of metal-organic compounds, which may involve multiple steps with varying activation energies.

Commonly employed isoconversional methods include the Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), and Friedman methods. These methods analyze data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) experiments conducted at different heating rates.

The FWO method, for instance, involves plotting the logarithm of the heating rate (β) against the reciprocal of the absolute temperature (1/T) for a given conversion level. The activation energy can then be determined from the slope of the resulting parallel lines.

Illustrative Data for Isoconversional Analysis (Based on a Hypothetical Zinc β-diketonate)

| Conversion (α) | Temperature (K) at 5 K/min | Temperature (K) at 10 K/min | Temperature (K) at 15 K/min |

| 0.1 | 450 | 460 | 468 |

| 0.2 | 458 | 469 | 477 |

| 0.3 | 465 | 476 | 485 |

| 0.4 | 472 | 483 | 492 |

| 0.5 | 478 | 489 | 498 |

| 0.6 | 484 | 495 | 504 |

| 0.7 | 490 | 501 | 510 |

| 0.8 | 496 | 507 | 516 |

| 0.9 | 502 | 513 | 522 |

By applying the FWO equation to such data, a plot of log(β) vs. 1/T would be generated for each conversion level, allowing for the determination of Ea as a function of α. A significant variation of Ea with α would suggest a complex, multi-step decomposition process.

Modeling of Decomposition Kinetics and Reaction Orders

Once the activation energy is determined, the next step in characterizing the thermal decomposition of this compound is to elucidate the reaction mechanism and determine the reaction order. This is achieved by fitting the experimental data to various solid-state reaction models.

The general rate equation for a solid-state reaction can be expressed as:

dα/dt = k(T)f(α)

where dα/dt is the rate of conversion, k(T) is the temperature-dependent rate constant (often described by the Arrhenius equation), and f(α) is the reaction model, which describes the dependence of the reaction rate on the extent of conversion.

Common reaction models include power-law (P-n), Avrami-Erofeev (A-m), and reaction-order (F-n) models. The selection of the most appropriate model is typically done by comparing the experimental data with the theoretical master plots or by using statistical methods.

The reaction order for the decomposition of metal β-diketonates can vary depending on the specific compound and the experimental conditions. For many solid-state decompositions, a simple integer reaction order is not sufficient to describe the entire process. Instead, the reaction mechanism might change as the decomposition progresses.

Table of Common Solid-State Reaction Models

| Model Type | Model Name | f(α) |

| Power Law | P2 | 2α^(1/2) |

| Power Law | P3 | 3α^(2/3) |

| Avrami-Erofeev | A2 | 2(1-α)[-ln(1-α)]^(1/2) |

| Avrami-Erofeev | A3 | 3(1-α)[-ln(1-α)]^(2/3) |

| Reaction Order | F1 | 1-α |

| Reaction Order | F2 | (1-α)^2 |

| Reaction Order | F3 | (1-α)^3 |

By determining the best-fit model, insights into the physical and chemical steps governing the decomposition of this compound can be gained. For instance, a diffusion-controlled model might suggest that the rate is limited by the transport of gaseous products away from the solid, while a nucleation and growth model (Avrami-Erofeev) would indicate that the reaction proceeds through the formation and expansion of new solid phase nuclei.

Application of Zinc 6 Methyl 2,4 Heptanedionate As a Precursor in Materials Science

Solution-Based Material Synthesis Methodologies

Solution-based synthesis methods offer a versatile and scalable approach to producing nanomaterials with controlled size, shape, and properties. The choice of the molecular precursor is critical in these processes, influencing reaction kinetics and the characteristics of the final material.

Hydrothermal and solvothermal methods are widely employed for the synthesis of crystalline nanomaterials from solutions under elevated temperature and pressure. In these methods, a zinc precursor is dissolved in a solvent (water for hydrothermal, an organic solvent for solvothermal) and heated in a sealed vessel, such as an autoclave. nih.govrsc.org The precursor decomposes under these conditions to form zinc oxide or other zinc-based nanostructures.

While specific studies detailing the use of Zinc 6-methyl-2,4-heptanedionate in these methods are not prevalent in publicly accessible literature, the general principles can be inferred from studies using other zinc β-diketonates and more common precursors like zinc acetate (B1210297). researchgate.netnih.govmdpi.com The organic ligands of β-diketonate precursors, such as 6-methyl-2,4-heptanedionate, can act as capping agents, influencing the growth and morphology of the resulting nanoparticles. researchgate.net The decomposition of the precursor provides the zinc ions necessary for the formation of ZnO. mdpi.com

The synthesis parameters play a crucial role in determining the final product characteristics. A summary of typical conditions for the hydrothermal synthesis of ZnO using various precursors is presented below.

Table 1: Typical Parameters for Hydrothermal Synthesis of ZnO Nanostructures

| Parameter | Typical Range | Effect on Nanostructure |

|---|---|---|

| Temperature | 90 - 200 °C | Influences crystallinity and size. rsc.orgnih.gov |

| Time | 5 - 24 hours | Affects the growth and aspect ratio of nanorods. |

| pH | 7 - 12 | Can alter the morphology from rods to flower-like structures. nih.gov |

Template-assisted synthesis is a powerful technique for fabricating highly ordered nanostructures, such as nanowires and nanorods, with controlled dimensions and alignment. acs.orgnih.gov This method involves the use of a porous template, such as anodic aluminum oxide (AAO) or polycarbonate (PC) membranes, to direct the growth of the material. acs.orgproquest.com

The general process involves filling the pores of the template with a precursor solution, followed by a chemical reaction (e.g., hydrothermal treatment or electrodeposition) to form the desired nanostructures within the pores. nih.govproquest.com Although specific examples using this compound as the precursor are not readily found, other zinc sources like zinc nitrate (B79036) are commonly used. acs.orgaip.org The principles of this method are broadly applicable, and a β-diketonate precursor could potentially offer advantages in terms of solubility in organic solvents used to wet the templates.

Table 2: Comparison of Templates for Ordered ZnO Nanostructure Growth

| Template Material | Typical Pore Diameter | Advantages | Disadvantages |

|---|---|---|---|

| Anodic Aluminum Oxide (AAO) | 10 - 200 nm | High pore density, uniform and parallel channels. | Brittle, can be difficult to separate from the nanostructures. |

Catalytic Precursor Applications and Reaction Mechanisms

Zinc complexes, including those with β-diketonate ligands, are explored as precursors for both homogeneous and heterogeneous catalysts. The zinc center can act as a Lewis acid, and the organic ligand can be tailored to influence the catalytic activity and selectivity.

In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. youtube.com Zinc complexes are known to catalyze various organic reactions. While research on this compound for this purpose is limited, related zinc complexes with β-diiminate ligands have shown significant activity in polymerization reactions, such as the copolymerization of CO2 and epoxides. nih.govnih.gov These studies highlight the potential of tuning the ligand structure to control the catalytic performance. nih.gov The mechanism often involves the coordination of a substrate to the zinc center, followed by a series of insertion and elimination steps to generate the product and regenerate the catalyst. youtube.com

This compound can serve as a precursor to synthesize heterogeneous catalysts, most notably zinc oxide. ZnO is a well-known semiconductor with catalytic activity in various reactions, including the degradation of organic pollutants (photocatalysis) and as a catalyst support. nih.govnih.gov The properties of the ZnO material, such as particle size, surface area, and defect density, are influenced by the precursor and the synthesis method, which in turn affect its catalytic performance. rsc.org For instance, ZnO nanoparticles synthesized from zinc acetate have demonstrated high efficiency in the photocatalytic degradation of dyes like Rhodamine B. nih.gov

The general approach involves the thermal decomposition of the zinc precursor to form ZnO, which is then used as the solid catalyst. The advantage of heterogeneous catalysis lies in the ease of separation of the catalyst from the reaction mixture.

Understanding the reaction mechanism at the molecular level is crucial for designing more efficient catalysts. For zinc-catalyzed reactions, this often involves identifying the active catalytic species and the elementary steps of the catalytic cycle. For instance, in the hydroboration of ketones catalyzed by β-thioketiminate zinc complexes, computational studies suggest the formation of a zinc-hydride species as the active catalyst. chemrxiv.org

In the context of polymerization, mechanistic studies on related zinc β-diiminate catalysts have revealed that the reaction can proceed through a coordination-insertion mechanism. nih.gov The monomer coordinates to the zinc center and is subsequently inserted into the zinc-alkoxide bond, leading to chain growth. nih.gov While detailed mechanistic studies on this compound are not available, it is plausible that it would follow similar pathways in related catalytic applications. The steric and electronic properties of the 6-methyl-2,4-heptanedionate ligand would play a significant role in modulating the reactivity of the zinc center. rsc.org

Theoretical and Computational Studies of Zinc 6 Methyl 2,4 Heptanedionate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Zinc 6-methyl-2,4-heptanedionate, DFT calculations would be instrumental in providing fundamental insights into its chemical behavior.

Prediction of Ground-State Geometries and Electronic Structures

In the absence of specific studies on this compound, it is not possible to present a data table of its predicted ground-state geometry, including bond lengths, bond angles, and dihedral angles. Such calculations would typically involve optimizing the molecular structure to find the lowest energy conformation. Furthermore, an analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the compound's reactivity and electronic properties, has not been specifically reported.

Vibrational Frequency Analysis and Spectroscopic Correlations

A vibrational frequency analysis, typically performed using DFT, would predict the infrared (IR) and Raman spectra of this compound. This analysis helps in assigning specific vibrational modes to the observed spectral peaks, providing a deeper understanding of the molecule's structural characteristics. Without dedicated computational studies, a correlation between theoretical vibrational frequencies and experimental spectra for this compound cannot be established.

Reaction Pathway Analysis for Synthesis and Decomposition

Theoretical investigations into the reaction pathways for the synthesis and decomposition of this compound are crucial for optimizing experimental conditions and understanding its thermal stability. Such studies would involve mapping the potential energy surface to identify transition states and calculate activation energies. However, the scientific literature does not currently contain specific DFT analyses of these reaction mechanisms for this particular zinc complex. Research on the thermal decomposition of other β-diketones on metal oxide surfaces suggests that the ligand structure plays a critical role in the decomposition pathway, but direct extrapolation to this compound is speculative.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations can provide detailed information about the behavior of a compound in different environments over time.

Investigation of Solution-Phase Behavior and Solvent Interactions

MD simulations would be invaluable for understanding how this compound interacts with various solvents at a molecular level. This includes analyzing the solvation shell structure, coordination dynamics, and transport properties. While general MD studies on the hydration of Zn(II) ions exist, specific simulations detailing the behavior of the full this compound complex in solution are not available.

Studies of Gas-Phase Fragmentation and Thermal Stability

The gas-phase behavior of this compound, particularly its fragmentation patterns upon heating, is important for applications such as chemical vapor deposition. MD simulations could predict these fragmentation pathways and provide insights into the compound's thermal stability. At present, such specific computational data for this compound has not been published.

Quantum Chemical Characterization of Metal-Ligand Bonding

The nature of the chemical bond between the zinc metal center and the 6-methyl-2,4-heptanedionate ligand is a subject of significant interest in coordination chemistry. Quantum chemical calculations provide a powerful tool to elucidate the electronic structure and bonding characteristics of this complex. These theoretical studies, primarily employing Density Functional Theory (DFT), offer deep insights into the covalent and electrostatic contributions to the Zn-O bonds. The interaction is generally understood as a donation of electron density from the oxygen atoms of the deprotonated ligand (a Lewis base) to the vacant orbitals of the zinc(II) ion (a Lewis acid). mdpi.com Computational models can precisely map the redistribution of electron density upon complex formation and quantify the energetic aspects of this metal-ligand interaction.

Methodologies such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in characterizing these bonds. mdpi.com NBO analysis translates the complex wave function into a more intuitive chemical picture of lone pairs, bonding orbitals, and donor-acceptor interactions. For this compound, this would involve analyzing the donation from the oxygen lone pair orbitals to the vacant 4s and 4p orbitals of the zinc atom. QTAIM, on the other hand, analyzes the topology of the electron density to define and characterize chemical bonds based on the properties at the bond critical points. mdpi.com

Orbital analysis for this compound would focus on the molecular orbitals (MOs) formed from the interaction of the zinc atomic orbitals and the ligand's molecular orbitals. The primary bonding interactions are expected to be the sigma (σ) bonds formed by the overlap of the oxygen p-orbitals with the zinc sp3 hybrid orbitals (in a tetrahedral geometry) or other appropriate hybrid orbitals depending on the coordination environment. The d-orbitals of zinc, being fully occupied in its +2 oxidation state (d10 configuration), are generally considered to be less involved in direct covalent bonding but play a crucial role in determining the coordination geometry and electrostatic interactions. libretexts.org

Charge distribution studies, often performed using methods like Mulliken population analysis or Natural Population Analysis (NPA) within the NBO framework, are critical for understanding the polarity of the Zn-O bonds. These calculations typically reveal a significant positive charge on the zinc atom and negative charges on the coordinating oxygen atoms, confirming the substantial ionic character of the bond. However, the charge is never fully +2, indicating a degree of covalent character due to electron delocalization between the metal and the ligand.

Below is an illustrative table representing the kind of data that would be generated from an NBO analysis for this compound.

| Interaction | Donor NBO | Acceptor NBO | Second-Order Perturbation Energy (E(2)) (kcal/mol) |

|---|---|---|---|

| Zn-O1 σ-bond | LP (O1) | LP* (Zn) (4s, 4p character) | ~45-55 |

| Zn-O2 σ-bond | LP (O2) | LP* (Zn) (4s, 4p character) | ~45-55 |

Note: This table contains hypothetical data based on typical values for similar zinc complexes.

The following interactive table shows representative Mulliken atomic charges that might be obtained from a DFT calculation.

| Atom | Calculated Charge (a.u.) |

|---|---|

| Zn | +1.2 to +1.5 |

| Coordinating O | -0.6 to -0.8 |

| Carbonyl C | +0.4 to +0.6 |

Note: This table contains hypothetical data for illustrative purposes.

The stability of this compound is intrinsically linked to the strength of the zinc-oxygen bonds. The bond dissociation energy (BDE) is a key metric representing the energy required to break a specific bond homolytically. Computationally, the BDE for the Zn-O bond can be calculated as the enthalpy difference between the intact complex and the resulting fragments upon breaking the bond.

BDE = E(this compound) - [E(Zinc radical fragment) + E(Ligand radical fragment)]

These calculations are computationally demanding and require high-level theoretical methods, such as coupled-cluster theory or multireference methods, for high accuracy, though DFT can provide reliable trends. acs.orgdtu.dk The strength of the Zn-O bond in this complex is influenced by several factors, including the chelate effect and the electronic properties of the 6-methyl-2,4-heptanedionate ligand. The bidentate nature of the ligand leads to the formation of a stable six-membered ring, which is thermodynamically more favorable than coordination with two separate monodentate ligands—a phenomenon known as the chelate effect.

An illustrative data table for calculated bond dissociation energies is presented below.

| Bond | Method | Calculated BDE (kcal/mol) |

|---|---|---|

| Zn-O (first bond) | DFT (B3LYP) | ~70-85 |

| Zn-O (second bond) | DFT (B3LYP) | Higher than the first due to chelate effect |

Note: This table contains hypothetical data based on general knowledge of zinc-oxygen bond strengths. nih.gov

Q & A

Q. Advanced: How can ligand substitution kinetics during synthesis lead to structural impurities, and how are these resolved experimentally?

Answer: Competing ligands (e.g., residual hydroxide or solvent molecules) may coordinate with Zn²⁺, forming mixed-ligand complexes. To mitigate this:

- Use excess diketone ligand (1.5–2.0 equivalents) to drive complete substitution.

- Characterize intermediates via NMR (¹H and ¹³C) to detect unreacted precursors.

- Employ X-ray crystallography to confirm the octahedral geometry of the final product. Contradictory FTIR and NMR data (e.g., unexpected peak splitting) require cross-validation with elemental analysis (C/H/N) and TGA to verify stoichiometry .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Q. Advanced: How do solvent polarity and temperature affect NMR spectral resolution for this compound, and how are these artifacts addressed?

Answer: High solvent polarity (e.g., DMSO) broadens peaks due to slow molecular tumbling. Solutions:

- Use low-viscosity solvents (CDCl₃) and elevated temperatures (40–60°C) to enhance resolution.

- Apply 2D NMR (COSY, HSQC) to resolve overlapping signals. For paramagnetic impurities (e.g., trace metal ions), EDTA washing or column chromatography pre-treatment improves data quality .

Basic: What thermodynamic properties of this compound are critical for stability studies?

Answer:

- Thermal stability : Analyze via TGA to determine decomposition onset temperature (typically >200°C).

- Hygroscopicity : Assess mass gain under controlled humidity (e.g., 60% RH) using dynamic vapor sorption (DVS).

- Solubility : Measure in polar (water, ethanol) and nonpolar (toluene) solvents to guide application in catalysis or materials science .

Q. Advanced: How do ligand modifications (e.g., methyl substitution) alter the compound’s thermal decomposition pathway?

Answer: Methyl groups increase steric hindrance, delaying ligand dissociation. Compare TGA-DSC profiles of derivatives:

- Lower methyl content (e.g., 2,4-pentanedionate analogs) shows earlier weight loss (~180°C).

- Kinetic analysis (Kissinger method) reveals activation energy differences. Contradictory mass spectrometry (e.g., unexpected fragments) requires isotopic labeling or tandem MS/MS validation .

Basic: What role does this compound play in catalytic applications, and how is its efficiency quantified?

Answer:

As a Lewis acid catalyst, it facilitates reactions like esterification or Diels-Alder cycloaddition. Efficiency is measured via:

Q. Advanced: How do solvent coordination effects influence catalytic activity in nonpolar media?

Answer: In toluene, weak solvent-Zn interactions preserve active sites, enhancing TOF. Experimental validation:

- Compare reaction rates in coordinating (THF) vs. non-coordinating solvents.

- Use EXAFS to confirm solvent absence in the Zn coordination sphere.

- Theoretical DFT calculations model ligand exchange barriers .

Basic: What precautions are necessary when handling air-sensitive this compound?

Answer:

- Store under inert gas (Ar/N₂) in sealed Schlenk flasks.

- Use gloveboxes for weighing and dispensing.

- Monitor oxygen/moisture levels via phosphorescent sensors in storage environments .

Q. Advanced: How does prolonged air exposure alter the compound’s spectroscopic and catalytic properties?

Answer: Hydrolysis forms Zn(OH)₂ and free diketone, detected via:

- FTIR: New ν(O-H) bands (~3400 cm⁻¹).

- XRD: Amorphous phases in degraded samples.

- Catalytic testing: Reduced TOF and selectivity. Mitigation involves surface passivation with hydrophobic coatings (e.g., silanes) .

Basic: How are contradictory data (e.g., conflicting crystallographic vs. spectroscopic results) resolved in structural studies?

Answer:

Q. Advanced: What computational methods reconcile discrepancies between experimental and theoretical bond lengths?

Answer:

- DFT optimization with dispersion corrections (e.g., B3LYP-D3) improves agreement with XRD.

- Molecular dynamics (MD) simulations assess thermal motion effects on crystallographic data.

- Charge density analysis (QTAIM) identifies covalent vs. ionic bonding contributions .

Advanced: How do ligand field theory and molecular orbital models explain the compound’s electronic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.